molecular formula C26H31N5O4 B11249285 3,4,5-Trimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide

3,4,5-Trimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide

Cat. No.: B11249285
M. Wt: 477.6 g/mol
InChI Key: IAWQITZEFIQAPH-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is a complex organic compound that features a trimethoxyphenyl group, a piperidinyl-substituted pyrimidine, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl group. This can be achieved through the methylation of gallic acid using dimethyl sulfate in the presence of sodium hydroxide . The piperidinyl-substituted pyrimidine can be synthesized via a nucleophilic substitution reaction involving 4-methyl-6-chloropyrimidine and piperidine . The final coupling of these intermediates with a benzamide derivative is carried out under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4,5-Trimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is unique due to its combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the piperidinyl-pyrimidine moiety enhances its interaction with specific molecular targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C26H31N5O4

Molecular Weight

477.6 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C26H31N5O4/c1-17-14-23(31-12-6-5-7-13-31)30-26(27-17)29-20-10-8-19(9-11-20)28-25(32)18-15-21(33-2)24(35-4)22(16-18)34-3/h8-11,14-16H,5-7,12-13H2,1-4H3,(H,28,32)(H,27,29,30)

InChI Key

IAWQITZEFIQAPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4CCCCC4

Origin of Product

United States

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